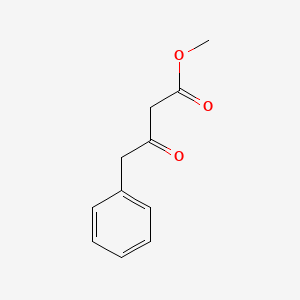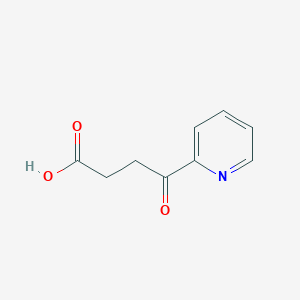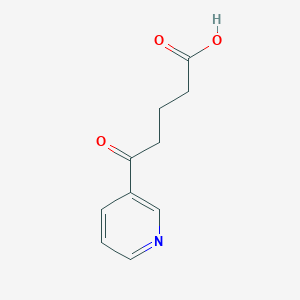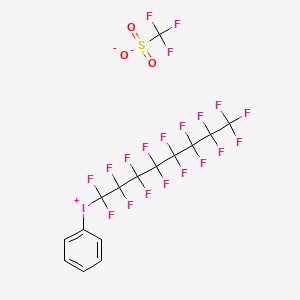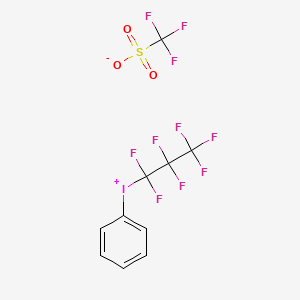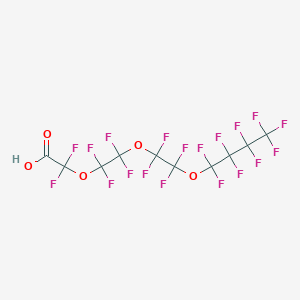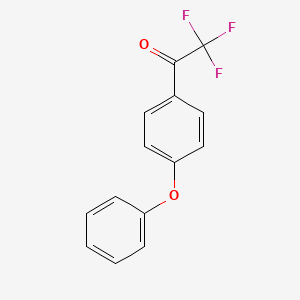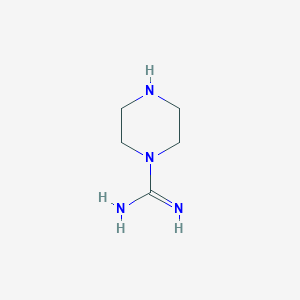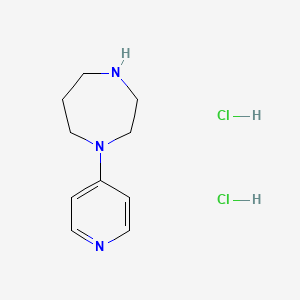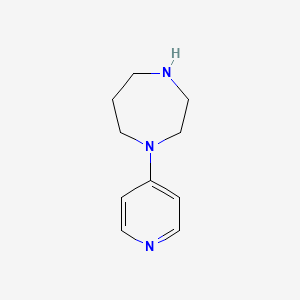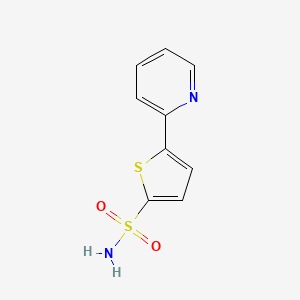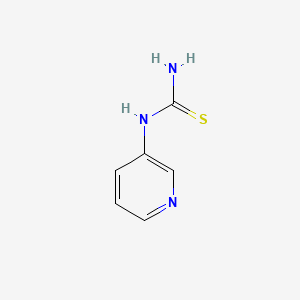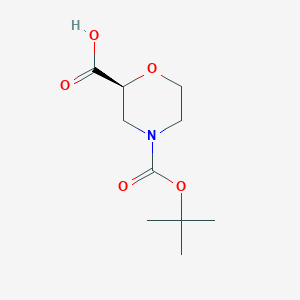
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
概要
説明
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-morpholine-2-carboxylic acid.
Protection of the Amino Group: The amino group of (S)-morpholine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) to form esters.
Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents (e.g., N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions:
Trifluoroacetic acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide: Used for esterification and amidation reactions.
Triethylamine: Used as a base in various reactions.
Major Products Formed:
Free amine: Formed by deprotection of the Boc group.
Esters and amides: Formed by reactions of the carboxylic acid group with alcohols and amines, respectively.
科学的研究の応用
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of chiral drugs and as a building block for the synthesis of bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid depends on its specific application. In pharmaceutical research, the compound may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients. Its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the activity and selectivity of the resulting molecules.
類似化合物との比較
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives and Boc-protected amino acids:
(S)-morpholine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(S)-4-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical properties and reactivity.
(S)-N-Boc-phenylalanine: Another Boc-protected amino acid with a different side chain, used in peptide synthesis.
The uniqueness of this compound lies in its combination of a morpholine ring and a Boc protecting group, which provides both stability and reactivity for various synthetic applications.
特性
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWMTRPJZFEWCX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364017 | |
| Record name | (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868689-63-8 | |
| Record name | (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

